Kif18A-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

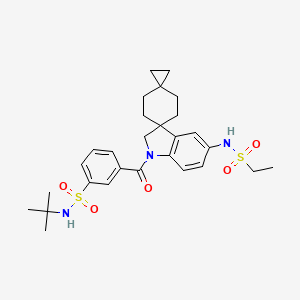

Molecular Formula |

C28H37N3O5S2 |

|---|---|

Molecular Weight |

559.7 g/mol |

InChI |

InChI=1S/C28H37N3O5S2/c1-5-37(33,34)29-21-9-10-24-23(18-21)28(15-13-27(11-12-27)14-16-28)19-31(24)25(32)20-7-6-8-22(17-20)38(35,36)30-26(2,3)4/h6-10,17-18,29-30H,5,11-16,19H2,1-4H3 |

InChI Key |

AXRRVVWONHGXHG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CC23CCC4(CC4)CC3)C(=O)C5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Kif18A-IN-6: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif18A-IN-6, also known as Compound 134 or VLS-1488, is a potent and orally active small molecule inhibitor of the mitotic kinesin Kif18A.[1][2] Kif18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment and spindle microtubule dynamics during mitosis.[3][4] In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on Kif18A for proper cell division, making it an attractive therapeutic target.[3][5] Inhibition of Kif18A's microtubule-dependent ATPase activity leads to mitotic arrest and subsequent cell death, particularly in cancer cells with high levels of aneuploidy.[4][6] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Description |

| IC50 | 0.016 µM | Inhibition of Kif18A microtubule-dependent ATPase activity.[1][2] |

| IC50 (JIMT-1) | 0.0040 µM | Inhibition of cell viability in JIMT-1 breast cancer cells after 7 days of treatment.[1] |

| IC50 (HCC-15) | 0.0051 µM | Inhibition of cell viability in HCC-15 breast cancer cells after 7 days of treatment.[1] |

| IC50 (NIH-OVCAR3) | 0.0051 µM | Inhibition of cell viability in NIH-OVCAR3 ovarian cancer cells after 7 days of treatment.[1] |

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Tumor Model | Dosage | Dosing Schedule | Tumor Growth Inhibition |

| HCC15 | 10 mg/kg | p.o., once or twice daily for 1 month | 61 ± 10% |

| 30 mg/kg | p.o., once or twice daily for 1 month | 89 ± 7% | |

| 60 mg/kg | p.o., once or twice daily for 1 month | 94 ± 5% | |

| OVCAR3 | >30 mg/kg | p.o., once or twice daily for 1 month | >100% (complete inhibition) |

Data adapted from MedchemExpress.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

KIF18A Microtubule-Dependent ATPase Assay

This assay quantifies the enzymatic activity of Kif18A by measuring the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used method.

Materials:

-

Recombinant human Kif18A protein

-

Paclitaxel-stabilized microtubules

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)

-

White opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a white assay plate, add the diluted this compound or DMSO (vehicle control).

-

Add a solution of microtubules and ATP to each well.

-

Initiate the reaction by adding the Kif18A enzyme to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., JIMT-1, HCC-15, NIH-OVCAR3)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for the desired period (e.g., 7 days).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells for each treatment compared to the vehicle control and determine the IC50 value.

Mouse Xenograft Study

This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Cancer cell lines (e.g., HCC15, OVCAR3)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in sterile PBS, potentially mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily for 28 days). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

KIF18A Signaling and Mechanism of Action

KIF18A is a motor protein that utilizes the energy from ATP hydrolysis to move along microtubules. Its primary role in mitosis is to regulate the dynamics of kinetochore microtubules, ensuring proper chromosome congression at the metaphase plate. Inhibition of KIF18A's ATPase activity disrupts this function, leading to mitotic defects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Kif18A-IN-6: A Deep Dive into its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kif18A, a plus-end directed motor protein of the kinesin-8 family, plays a pivotal role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its activity is crucial for suppressing chromosome oscillations and ensuring the fidelity of chromosome segregation. In chromosomally unstable (CIN) cancer cells, which are characterized by frequent errors in chromosome segregation, Kif18A is often overexpressed and has emerged as a critical dependency for their survival. Kif18A-IN-6 is a potent and orally active small molecule inhibitor of Kif18A that selectively targets the ATPase activity of this motor protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound in mitosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Kif18A Function in Mitosis and its Role as a Cancer Target

During a normal mitotic division, Kif18A accumulates at the plus ends of kinetochore microtubules, where it dampens their dynamics.[1] This activity is essential for the proper congression of chromosomes to the metaphase plate and for satisfying the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[2][3][4]

Many aggressive cancers, including high-grade serous ovarian cancer and triple-negative breast cancer, exhibit a high degree of chromosomal instability.[5] These CIN-high cancer cells are particularly vulnerable to the inhibition of Kif18A.[6][7] The loss of Kif18A function in these cells leads to severe chromosome misalignment, prolonged mitotic arrest due to activation of the SAC, and ultimately, apoptotic cell death.[2][3][5] This selective dependency of CIN cancer cells on Kif18A makes it an attractive therapeutic target, as inhibiting Kif18A is expected to have a greater impact on cancer cells while sparing normal, chromosomally stable cells.[6]

This compound: A Potent Inhibitor of Kif18A

This compound is a small molecule inhibitor that specifically targets the microtubule-dependent ATPase activity of Kif18A. By inhibiting this activity, this compound effectively halts the motor function of Kif18A, preventing it from regulating microtubule dynamics at the kinetochore.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related tool compound, ATX020.

| Compound | Target | IC50 (µM) | Assay |

| This compound | KIF18A ATPase Activity | 0.016 | Microtubule-dependent ATPase assay |

| ATX020 | KIF18A ATPase Activity | 0.0145 | KIF18A ATPase assay |

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |

| This compound | JIMT-1 | Breast Cancer | 0.0040 | Cell Viability (7 days) |

| This compound | HCC-15 | Breast Cancer | 0.0051 | Cell Viability (7 days) |

| This compound | NIH-OVCAR3 | Ovarian Cancer | 0.0051 | Cell Viability (7 days) |

| ATX020 | OVCAR-3 | Ovarian Cancer (CIN-high) | 0.0533 | Anti-proliferative activity |

| ATX020 | OVCAR-8 | Ovarian Cancer (CIN-high) | 0.534 | Anti-proliferative activity |

Mechanism of Action of this compound in Mitosis

The primary mechanism of action of this compound is the disruption of normal mitotic progression by inhibiting the motor function of Kif18A. This leads to a cascade of events culminating in the selective death of CIN cancer cells.

Signaling Pathway: Kif18A Inhibition and Spindle Assembly Checkpoint Activation

Caption: this compound inhibits Kif18A ATPase activity, leading to mitotic arrest and apoptosis.

The inhibition of Kif18A by this compound disrupts the suppression of kinetochore microtubule dynamics. This results in severe chromosome congression defects and hyper-oscillations of chromosomes at the metaphase plate.[1] These attachment errors are detected by the Spindle Assembly Checkpoint (SAC), which then halts the cell cycle in mitosis to prevent aneuploidy.[2][3][4] In CIN cancer cells, which are already prone to mitotic errors, the prolonged activation of the SAC due to Kif18A inhibition often leads to mitotic catastrophe and subsequent apoptosis.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

KIF18A Microtubule-Stimulated ATPase Assay

This assay measures the enzymatic activity of Kif18A by quantifying the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a suitable platform for this measurement.

Principle: The assay is performed in two steps. First, the KIF18A ATPase reaction is carried out. Then, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal by a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the Kif18A activity.

Materials:

-

Recombinant human Kif18A protein

-

Paclitaxel-stabilized microtubules

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

This compound or other test compounds

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

This compound or vehicle control (DMSO)

-

Recombinant Kif18A protein

-

Paclitaxel-stabilized microtubules

-

-

Initiate Reaction: Add ATP to each well to start the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell lines (e.g., JIMT-1, HCC-15, NIH-OVCAR3)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 7 days). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining of the Mitotic Spindle

This technique is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Primary antibodies specific to components of the mitotic spindle (e.g., α-tubulin) and chromosomes (e.g., DAPI for DNA) are used. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for visualization by fluorescence microscopy.

Materials:

-

Cancer cell lines

-

This compound

-

Coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

DNA Staining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology and chromosome alignment.

Experimental and Logical Workflows

Experimental Workflow for Kif18A Inhibitor Characterization

Caption: A typical workflow for the preclinical evaluation of a Kif18A inhibitor like this compound.

This workflow outlines the key stages in the preclinical development of a Kif18A inhibitor. It begins with the in vitro characterization of the compound's potency and mechanism of action, followed by in vivo studies to assess its anti-tumor efficacy and safety profile.

Conclusion

This compound is a potent and selective inhibitor of the mitotic kinesin Kif18A. Its mechanism of action is centered on the disruption of chromosome congression during mitosis, leading to the activation of the spindle assembly checkpoint and subsequent apoptosis, particularly in chromosomally unstable cancer cells. This targeted approach offers a promising therapeutic window for treating cancers with high CIN. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Kif18A inhibitors as a novel class of anti-cancer agents.

References

- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Kif18A-IN-6: A Technical Guide to a Selective KIF18A Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kif18A-IN-6, a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a critical motor protein involved in chromosome alignment during cell division, and its inhibition represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This document outlines the biochemical and cellular activity of this compound, details relevant experimental protocols for its characterization, and illustrates its role in key signaling pathways.

Core Concepts and Mechanism of Action

KIF18A is a plus-end-directed motor protein that hydrolyzes ATP to move along microtubules.[1] Its primary role in mitosis is to suppress the dynamic movements of chromosomes, ensuring their proper alignment at the metaphase plate.[2] In many cancer cells, particularly those with high levels of CIN, there is an increased reliance on KIF18A to manage the chaotic chromosomal environment.[2][3]

This compound, also known as Compound 134 or VLS-1488, is an orally active inhibitor that selectively targets the microtubule-dependent ATPase activity of KIF18A.[4][5][6] The inhibition is ATP and microtubule uncompetitive. By disrupting KIF18A's function, this compound prevents proper chromosome congression, leading to a prolonged mitotic arrest.[3] This sustained arrest activates the spindle assembly checkpoint (SAC), which ultimately triggers programmed cell death (apoptosis) in these vulnerable cancer cells.[2] A key advantage of this approach is its selectivity for rapidly dividing, chromosomally unstable cancer cells, while largely sparing healthy, chromosomally stable cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant KIF18A inhibitors.

Table 1: Biochemical Activity of KIF18A Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |

| This compound | KIF18A | Microtubule-dependent ATPase Activity | 0.016 | [4][7][5][8] |

| AM-1882 | KIF18A | MT-ATPase | 0.0007 | [2] |

| AM-0277 | KIF18A | MT-ATPase | 0.0022 | [2] |

| Compound 3 | KIF18A | Microtubule-stimulated ATPase Activity | 0.0082 | [9] |

| Sovilnesib | KIF18A | Microtubule-stimulated ATPase Activity | 0.0413 | [9] |

| ISM9682A | KIF18A | Enzymatic Assay | Single-digit nM | [10] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |

| JIMT-1 | Breast Cancer | Cell Viability (7 days) | 0.0040 | [7] |

| HCC-15 | Breast Cancer | Cell Viability (7 days) | 0.0051 | [7] |

| NIH-OVCAR3 | Ovarian Cancer | Cell Viability (7 days) | 0.0051 | [7] |

Table 3: Selectivity Profile of KIF18A Inhibitor AM-1882

| Kinesin Motor | MT-ATPase IC50 (µM) |

| KIF18A | 0.0007 |

| KIF18B | >10 |

| KIF19A | >10 |

| Eg5 | >10 |

| CENP-E | >10 |

| KIFC1 | >10 |

| Data from Payton et al., 2023, for a representative selective KIF18A inhibitor.[2] |

Signaling Pathways Involving KIF18A

KIF18A expression and function are intertwined with several cancer-related signaling pathways. Understanding these connections is crucial for identifying patient populations that may benefit from KIF18A inhibition and for discovering potential combination therapies.

Figure 1: Core mechanism of KIF18A inhibition in mitosis.

KIF18A inhibition disrupts microtubule dynamics, leading to improper chromosome alignment. This activates the Spindle Assembly Checkpoint, and prolonged activation results in apoptosis.

Figure 2: KIF18A in oncogenic signaling pathways.

Studies have shown that KIF18A expression can be driven by the JNK1/c-Jun pathway.[11][12] In turn, KIF18A can promote cancer progression by activating pro-survival and metastatic pathways such as Akt and SMAD2/3.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are synthesized from published research and should be adapted as necessary for specific experimental conditions.

KIF18A Microtubule-Stimulated ATPase Assay

This assay measures the enzymatic activity of KIF18A by quantifying ATP hydrolysis in the presence of microtubules.

Workflow:

Figure 3: Workflow for the KIF18A ATPase assay.

Methodology:

-

Reagents: Purified human KIF18A motor domain, paclitaxel-stabilized microtubules, ATP, reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween 20), this compound, DMSO, ADP-Glo™ Luminescence Assay kit.

-

Procedure:

-

Prepare a reaction mixture containing microtubules and ATP in the reaction buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a microplate.

-

Initiate the reaction by adding the purified KIF18A protein.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to terminate the ATPase reaction and deplete remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[9]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

-

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and survival of cancer cell lines.

Methodology:

-

Reagents: Selected cancer cell lines (e.g., OVCAR-3, HCC1806), appropriate cell culture medium, this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO control.

-

Measure cell viability. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence. For MTT assays, add MTT reagent, incubate to allow for formazan crystal formation, solubilize the crystals, and measure absorbance.[13]

-

Normalize the data to the DMSO-treated controls and calculate IC50 values.

-

Immunofluorescence Microscopy for Mitotic Phenotypes

This method is used to visualize the cellular effects of KIF18A inhibition on the mitotic spindle and chromosome alignment.

Workflow:

Figure 4: Immunofluorescence workflow for mitotic analysis.

Methodology:

-

Reagents: Cells grown on glass coverslips, this compound, DMSO, paraformaldehyde, Triton X-100, blocking solution (e.g., BSA in PBS), primary antibodies (e.g., rabbit anti-KIF18A, mouse anti-α-tubulin), fluorescently labeled secondary antibodies, DAPI for DNA staining.[14][15]

-

Procedure:

-

Culture cells on coverslips and treat with this compound or DMSO for the desired time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 in PBS.[14]

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with primary antibodies diluted in blocking solution to detect proteins of interest (e.g., α-tubulin for microtubules, pericentrin for centrosomes).

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and acquire images using a confocal or epifluorescence microscope.[16]

-

Analyze images for mitotic index, chromosome congression defects, and spindle multipolarity.[17]

-

Western Blot Analysis

This technique is used to measure the levels of specific proteins in cells following treatment with this compound, such as markers for mitotic arrest or apoptosis.

Methodology:

-

Reagents: Cell lysates from treated and control cells, RIPA lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes, blocking buffer (e.g., milk or BSA in TBST), primary antibodies (e.g., anti-phospho-Histone H3, anti-cleaved-PARP, anti-KIF18A, anti-β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.[18]

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.[18]

-

Separate 20-50 µg of protein per lane by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[18]

-

Analyze band intensity relative to a loading control like β-actin.[19]

-

Conclusion

This compound is a valuable research tool for investigating the role of KIF18A in mitosis and for exploring its therapeutic potential in cancers with chromosomal instability. Its high potency and selectivity make it a suitable probe for dissecting the cellular consequences of KIF18A inhibition. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug developers working in this promising area of oncology.

References

- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.3. Expression of Kif18A protein by western blot [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

The Role of Kif18A-IN-6 in the Inhibition of Kinesin ATPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIF18A, a member of the kinesin-8 family of motor proteins, is a critical regulator of chromosome alignment during mitosis. Its function is intrinsically linked to its ability to hydrolyze ATP, providing the energy required for movement along microtubule tracks. The dysregulation and overexpression of KIF18A are implicated in the progression of various cancers, particularly those characterized by chromosomal instability (CIN), making it a compelling therapeutic target. This document provides a detailed technical overview of Kif18A-IN-6, a potent and selective small-molecule inhibitor of KIF18A. We will delve into its mechanism of action, focusing on the inhibition of microtubule-dependent ATPase activity, present key quantitative data, and provide detailed experimental protocols for its characterization.

Introduction to KIF18A

KIF18A is a plus-end-directed molecular motor protein that plays an essential role in the precise alignment of chromosomes at the metaphase plate during cell division.[1][2] It utilizes the energy derived from ATP hydrolysis to translocate along kinetochore microtubules.[1][3] This activity allows KIF18A to suppress chromosome oscillations, a crucial step for ensuring the fidelity of chromosome segregation.[2][4] In many cancer cells, especially those with high levels of CIN, there is a heightened dependency on KIF18A for successful mitosis.[5][6] This dependency presents a therapeutic window, as inhibiting KIF18A can selectively induce mitotic arrest and cell death in these cancer cells while having minimal effect on normal, healthy cells.[5][7]

This compound: A Potent and Orally Active Inhibitor

This compound (also referred to as Compound 134) is a potent, orally active small-molecule inhibitor designed to target the KIF18A motor protein.[8][9] Its primary mechanism of action is the direct inhibition of KIF18A's microtubule-dependent ATPase activity.[10][11] By preventing ATP hydrolysis, this compound effectively halts the motor function of the protein, leading to defects in chromosome congression, prolonged mitotic arrest, and subsequent apoptosis in KIF18A-dependent cancer cells.[2][12]

Mechanism of Action: Inhibition of ATPase Activity

The core function of KIF18A as a molecular motor is fueled by its ATPase activity. This process is tightly coupled to its interaction with microtubules. This compound disrupts this fundamental cycle. While some KIF18A inhibitors are reported to be ATP-noncompetitive, their binding prevents the conformational changes necessary for ATP hydrolysis and subsequent movement.[7][12] Inhibition of the ATPase activity of KIF18A by this compound leads to a cascade of cellular events, beginning with the failure of chromosomes to align properly, activation of the Spindle Assembly Checkpoint (SAC), and culminating in mitotic catastrophe and cell death.[6]

Caption: KIF18A inhibition pathway.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high affinity for KIF18A and its potent anti-proliferative effects in specific cancer cell lines.

Table 1: Biochemical Inhibition of KIF18A ATPase Activity

| Compound | Target | Assay Type | IC50 (µM) | Reference |

|---|

| this compound | KIF18A | Microtubule-Dependent ATPase | 0.016 |[8][9][10][11] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound | JIMT-1 | Breast Cancer | 7 days | 0.0040 | [8] |

| This compound | HCC-15 | Breast Cancer | 7 days | 0.0051 | [8] |

| this compound | NIH-OVCAR3 | Ovarian Cancer | 7 days | 0.0051 |[8] |

Detailed Experimental Protocols

The characterization of Kif18A inhibitors like this compound relies on robust and reproducible assays. Below are detailed methodologies for key experiments.

Microtubule-Stimulated KIF18A ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced in the presence of microtubules. The ADP-Glo™ Kinase Assay is a luminescent-based system that measures ADP production.

Principle: The assay is performed in two steps. First, after the ATPase reaction, an ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction. The light generated is proportional to the ADP concentration, which reflects the KIF18A ATPase activity.

Materials:

-

Recombinant Human KIF18A (e.g., 1-374aa fragment)[13]

-

Tubulin (polymerized into microtubules)[13]

-

ATP solution (10 µM working concentration)[13]

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a potent inhibitor or no-enzyme wells as a positive control (0% activity).

-

Enzyme/Microtubule Mix Preparation: Prepare a master mix containing KIF18A enzyme and polymerized microtubules in assay buffer. The final concentration of microtubules is typically around 0.1 mg/ml.[13]

-

Enzyme Addition: Dispense the KIF18A/microtubule mix into the assay plate wells containing the compounds.

-

Incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow for compound binding.

-

Reaction Initiation: Add ATP to all wells to a final concentration of 10 µM to start the ATPase reaction.

-

ATPase Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.

-

ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the data using the high and low controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an ADP-Glo ATPase inhibition assay.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells over several days.

Materials:

-

Cancer cell lines (e.g., OVCAR-3, HCC-15)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Sterile, clear-bottom 96-well cell culture plates

-

Multichannel pipette, CO2 incubator, plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include DMSO-treated wells as a vehicle control.

-

Incubation: Return the plates to the incubator and culture for the desired time period (e.g., 96 hours to 7 days).[5][8]

-

Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results and determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of the KIF18A motor protein, acting through the suppression of its essential microtubule-dependent ATPase activity. The quantitative data clearly demonstrates its efficacy at both a biochemical and cellular level, particularly in cancer cell lines known to exhibit chromosomal instability. The detailed protocols provided herein offer a standardized framework for researchers to further investigate this compound and other novel KIF18A inhibitors. The selective targeting of a vulnerability specific to cancer cells positions KIF18A inhibition as a promising and rational therapeutic strategy in oncology drug development.

References

- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

The Function of Kif18A-IN-6 in Cell Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of Kif18A and its potent inhibitor, Kif18A-IN-6, in the context of cell cycle regulation. Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in mitotic progression, particularly in the precise alignment of chromosomes at the metaphase plate. Its inhibition by small molecules like this compound presents a promising therapeutic strategy, especially for cancers characterized by chromosomal instability.

Core Function of Kif18A in Mitosis

Kif18A is a plus-end directed motor protein that moves along microtubules.[1] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, thereby suppressing chromosome oscillations and ensuring their proper congression at the metaphase plate.[1][2] This activity is essential for the satisfaction of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[3] The expression of Kif18A is cell cycle-dependent, with levels peaking during mitosis.[1]

Mechanism of Action of this compound

This compound is a potent and orally active inhibitor of the KIF18A microtubule-dependent ATPase activity.[4] By inhibiting the ATPase activity of Kif18A, this compound disrupts its motor function, leading to several downstream consequences that ultimately impede cell cycle progression:

-

Disruption of Chromosome Alignment: Inhibition of Kif18A prevents the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest.[3]

-

Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to align correctly activates the SAC, which halts the cell cycle in mitosis to prevent chromosome missegregation.[3]

-

Induction of Apoptosis: Prolonged activation of the SAC ultimately triggers programmed cell death, or apoptosis. This selective killing of rapidly dividing cells with compromised mitotic machinery makes Kif18A inhibitors attractive anti-cancer agents.[3]

-

Synthetic Lethality in Chromosomally Unstable (CIN) Cancers: Tumors with high levels of chromosomal instability are particularly sensitive to Kif18A inhibition. These cells are already under mitotic stress and are more dependent on Kif18A for successful cell division, creating a synthetic lethal interaction.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant Kif18A inhibitors.

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | KIF18A | Microtubule-dependent ATPase activity | 0.016 | [4] |

| ATX020 | KIF18A | ATPase activity | 0.0145 | [7] |

Table 1: Biochemical Activity of Kif18A Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | JIMT-1 | Cell Viability (7 days) | 0.0040 | [4] |

| This compound | HCC-15 | Cell Viability (7 days) | 0.0051 | [4] |

| This compound | NIH-OVCAR3 | Cell Viability (7 days) | 0.0051 | [4] |

| ATX020 | OVCAR-3 | Anti-proliferative activity | 0.0533 | [7] |

| ATX020 | OVCAR-8 | Anti-proliferative activity | 0.534 | [7] |

Table 2: Cellular Activity of Kif18A Inhibitors

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of Kif18A in mitosis and the logical relationship of how its inhibition affects the cell cycle.

Caption: Kif18A Signaling Pathway in Mitosis.

Caption: Cellular Effects of Kif18A Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

KIF18A ATPase Activity Assay (ADP-Glo™ Based)

This protocol is adapted from commercially available kits for measuring kinesin ATPase activity.

Objective: To determine the IC50 of this compound against the microtubule-stimulated ATPase activity of Kif18A.

Materials:

-

Recombinant human Kif18A protein

-

Taxol-stabilized microtubules

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 5 µM Taxol)

-

ATP

-

96-well white, opaque plates

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in assay buffer.

-

Prepare a solution of Kif18A and microtubules in assay buffer.

-

Prepare an ATP solution in assay buffer.

-

-

Reaction Setup:

-

To each well of a 96-well plate, add the Kif18A/microtubule solution.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

ADP Detection:

-

Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol:

-

Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: KIF18A ATPase Activity Assay Workflow.

Cell Viability Assay (MTT-Based)

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 72 hours or 7 days) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the data on a dose-response curve.

-

Immunofluorescence Staining for Kif18A and α-tubulin

Objective: To visualize the effect of this compound on the localization of Kif18A and the morphology of the mitotic spindle.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-Kif18A, mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a petri dish and allow them to grow to the desired confluency.

-

Treat the cells with this compound or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells with permeabilization buffer.

-

-

Blocking:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer.

-

-

Antibody Incubation:

-

Incubate the cells with the primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells to assess Kif18A localization and spindle morphology.

-

This guide provides a foundational understanding of the function of this compound in the cell cycle. Further research will continue to elucidate the full therapeutic potential of targeting Kif18A in cancer.

References

- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 3. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

The Impact of Kif18A-IN-6 on Chromosome Alignment: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract: The kinesin motor protein Kif18A is a critical regulator of chromosome dynamics during mitosis. Its inhibition presents a promising therapeutic strategy, particularly in the context of chromosomally unstable cancers. This technical guide provides an in-depth analysis of the effects of Kif18A-IN-6, a potent and orally active inhibitor of Kif18A, on chromosome alignment. We present a summary of its biochemical and cellular activities, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Kif18A inhibition.

Introduction to Kif18A and its Role in Mitosis

Kif18A is a plus-end directed motor protein of the kinesin-8 family that plays a crucial role in ensuring the proper alignment of chromosomes at the metaphase plate during mitosis.[1] It achieves this by dampening the dynamic instability of kinetochore-microtubules, thereby reducing the oscillatory movements of chromosomes and facilitating their congression to the spindle equator. In cells with high chromosomal instability (CIN), a hallmark of many aggressive cancers, the dependency on Kif18A for successful mitosis is heightened.[1][2] This selective dependency makes Kif18A an attractive target for anticancer therapies.

This compound: A Potent Inhibitor of Kif18A

This compound (also known as compound 134) is a small molecule inhibitor of Kif18A.[3][4][5] It is orally active and exhibits potent inhibition of the microtubule-dependent ATPase activity of Kif18A.[3][4][5]

Quantitative Data on Kif18A Inhibitors

The following tables summarize the key quantitative data for this compound and other notable Kif18A inhibitors.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference(s) |

| This compound | Kif18A | Microtubule-dependent ATPase activity | 0.016 | [3][4][5] |

| ATX020 | Kif18A | ATPase activity | 0.014 | [6] |

| VLS-1272 | Kif18A | Biochemical ADP-Glo assay | Not specified | [7] |

| AM-1882 | Kif18A | Not specified | Not specified | [2] |

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| This compound | JIMT-1 | Cell Viability (7 days) | 0.0040 | [3] |

| This compound | HCC-15 | Cell Viability (7 days) | 0.0051 | [3] |

| This compound | NIH-OVCAR3 | Cell Viability (7 days) | 0.0051 | [3] |

| ATX020 | OVCAR-3 | Anti-proliferative | 0.053 | [6] |

| ATX020 | OVCAR-8 | Anti-proliferative | 0.54 | [6] |

| AM-0277 | Various | Cell Growth (6 days) | 0.5 (used conc.) | [8][9] |

| AM-1882 | Various | Apoptosis (48 hrs) | 0.1 (used conc.) | [9] |

Signaling Pathway and Mechanism of Action

Inhibition of Kif18A's ATPase activity by this compound disrupts its motor function, preventing its translocation along microtubules.[7] This leads to a failure in dampening microtubule dynamics at the plus-ends, resulting in improper chromosome congression and alignment. The persistent misalignment of chromosomes activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. In cancer cells, particularly those with high CIN, this sustained arrest often triggers apoptosis.[6][7]

Caption: Kif18A Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on chromosome alignment and cellular outcomes.

Cell Culture and Drug Treatment

-

Cell Lines: Use relevant cancer cell lines, particularly those with known chromosomal instability, such as OVCAR-3 (ovarian cancer) and MDA-MB-231 (triple-negative breast cancer). Non-transformed cell lines like MCF10A can be used as controls.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or chamber slides) and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or a vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

Immunofluorescence for Chromosome Alignment

This protocol allows for the visualization of chromosome congression and alignment.

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound as described above.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a kinetochore marker (e.g., anti-centromere antibody, ACA) and/or a spindle marker (e.g., anti-α-tubulin antibody) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-human and Alexa Fluor 594-conjugated anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence or confocal microscope. Analyze the images for chromosome congression defects, such as the failure of chromosomes to align at the metaphase plate.

Caption: Experimental Workflow for Immunofluorescence Analysis.

Mitotic Index Assay (Phospho-Histone H3 Staining)

This assay quantifies the percentage of cells in mitosis, which is expected to increase upon treatment with a Kif18A inhibitor due to mitotic arrest.[10][11]

-

Cell Treatment: Treat cells with this compound in a 96-well plate.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with cold methanol or Triton X-100.[10]

-

Blocking: Block with a suitable blocking buffer.

-

Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H3 (Ser10), a specific marker for mitotic cells.[10][11]

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Counterstain the nuclei with DAPI or Hoechst stain.[10]

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of phospho-Histone H3-positive cells relative to the total number of cells (DAPI-positive) to determine the mitotic index.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic effects of this compound.

-

Cell Viability Assay (e.g., CellTiter-Glo® or MTT):

-

Seed cells in a 96-well plate and treat with a dose range of this compound for 72-120 hours.[12]

-

Add the viability reagent (e.g., CellTiter-Glo® reagent or MTT solution) to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound for a specified time (e.g., 48 hours).

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells will indicate the level of apoptosis.

-

Logical Relationship of Kif18A Inhibition and Cellular Fate

The inhibition of Kif18A initiates a cascade of events that ultimately determines the fate of the cell, particularly in the context of cancer. The diagram below illustrates this logical progression.

Caption: Logical Progression from Kif18A Inhibition to Cellular Fate.

Conclusion

This compound is a potent inhibitor of Kif18A that effectively disrupts chromosome alignment, leading to mitotic arrest and subsequent apoptosis in sensitive cancer cell lines. The methodologies and data presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of Kif18A inhibition. The heightened dependency of chromosomally unstable tumors on Kif18A underscores the promise of this targeted approach in oncology drug development. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this compound and other inhibitors in this class.

References

- 1. volastratx.com [volastratx.com]

- 2. embopress.org [embopress.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abcam.com [abcam.com]

- 12. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Kif18A-IN-6: A Technical Guide

A Deep Dive into a Novel Anti-Mitotic Agent for Chromosomally Unstable Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Kif18A-IN-6, a potent and orally active inhibitor of the mitotic kinesin Kif18A. Kif18A is a promising therapeutic target in cancers characterized by chromosomal instability (CIN), a hallmark of many aggressive tumors.[1][2][3][4] Inhibition of Kif18A selectively targets these cancer cells, leading to mitotic arrest and cell death, while largely sparing normal, healthy cells.[1][2][5][6][7] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound (also referred to as Compound 134).

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 (µM) | Reference |

| Biochemical Assay | KIF18A microtubule-dependent ATPase activity | 0.016 | [8][9] |

| Cell Viability Assay (7 days) | JIMT-1 (Breast Cancer) | 0.0040 | [8] |

| Cell Viability Assay (7 days) | HCC-15 (Breast Cancer) | 0.0051 | [8] |

| Cell Viability Assay (7 days) | NIH-OVCAR3 (Ovarian Cancer) | 0.0051 | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HCC15 | 10 | Once or twice daily for 1 month | 61 ± 10% | [8] |

| HCC15 | 30 | Once or twice daily for 1 month | 89 ± 7% | [8] |

| HCC15 | 60 | Once or twice daily for 1 month | 94 ± 5% | [8] |

| OVCAR3 | >30 | Once or twice daily for 1 month | >100% (complete inhibition) | [8] |

Mechanism of Action and Signaling Pathway

Kif18A is a motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[7] In cancer cells with high chromosomal instability, Kif18A is essential for proper cell division.[5][10] Inhibition of Kif18A's ATPase activity disrupts its function, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, apoptosis.[7]

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in drug discovery, the following sections outline the general methodologies that would have been employed.

KIF18A Microtubule-Dependent ATPase Activity Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Kif18A.

-

Reagents and Materials : Recombinant human Kif18A protein, microtubules, ATP, a phosphate detection reagent (e.g., Malachite Green), and the test compound (this compound).

-

Procedure :

-

A reaction mixture containing Kif18A and microtubules in a suitable buffer is prepared.

-

Serial dilutions of this compound are added to the reaction mixture and incubated for a defined period.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a phosphate detection reagent and a spectrophotometer.

-

-

Data Analysis : The rate of ATP hydrolysis is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay

This cell-based assay assesses the ability of a compound to inhibit cell growth and proliferation.

-

Cell Lines : Cancer cell lines with known chromosomal instability, such as JIMT-1, HCC-15, and NIH-OVCAR3, are used.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

The plates are incubated for an extended period, typically 7 days, to allow for multiple cell divisions.

-

Cell viability is assessed using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

-

The signal (fluorescence or luminescence) is measured using a plate reader.

-

-

Data Analysis : The viability of treated cells is normalized to that of vehicle-treated control cells. The IC50 value is calculated from the resulting dose-response curve.

In Vivo Tumor Xenograft Study

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure :

-

Human cancer cells (e.g., HCC15 or OVCAR3) are subcutaneously injected into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses (e.g., 10, 30, 60 mg/kg) according to a defined schedule (e.g., once or twice daily).

-

Tumor volume and body weight are measured regularly throughout the study.

-

-

Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Preclinical Evaluation Workflow

The preclinical evaluation of a kinase inhibitor like this compound follows a structured workflow from initial discovery to preclinical candidate selection.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of Kif18A with significant anti-tumor activity in models of chromosomally unstable cancers. Its oral bioavailability and dose-dependent efficacy in vivo further support its development as a therapeutic agent.[8] The selective targeting of a vulnerability unique to cancer cells represents a promising strategy to improve therapeutic outcomes and reduce the toxicity associated with conventional anti-mitotic agents. Further investigation into its pharmacokinetic and safety profiles will be crucial for its advancement into clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. volastratx.com [volastratx.com]

The Therapeutic Potential of KIF18A Inhibition in Oncology: A Technical Overview of Kif18A-IN-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinesin superfamily protein KIF18A has emerged as a compelling therapeutic target in oncology due to its critical role in mitotic progression, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2] Overexpressed in a variety of solid tumors, including breast, ovarian, and lung cancers, KIF18A is essential for the proper alignment of chromosomes during cell division.[1][3] Its inhibition offers a promising strategy to selectively induce mitotic arrest and subsequent cell death in rapidly dividing cancer cells while sparing healthy, non-proliferating tissues.[4][5] This technical guide explores the therapeutic potential of Kif18A-IN-6, a potent and orally active small molecule inhibitor of KIF18A, by detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

KIF18A: A Vulnerability in Chromosomally Unstable Cancers

KIF18A is a plus-end directed molecular motor protein that utilizes ATP hydrolysis to move along microtubules.[2][6] Its primary function is to regulate the dynamics of kinetochore microtubules, ensuring the precise congression and alignment of chromosomes at the metaphase plate, a crucial step for accurate chromosome segregation.[7][8]

While KIF18A is largely dispensable for normal somatic cell division, cancer cells with high levels of CIN are exquisitely dependent on its function.[4][9] CIN, a hallmark of many aggressive cancers, is characterized by persistent errors in chromosome segregation.[5] This leads to an abnormal number of chromosomes (aneuploidy), which these cells must manage to survive and proliferate. KIF18A helps these unstable cells to successfully navigate mitosis.[4] Consequently, inhibiting KIF18A in CIN-high cancer cells creates a synthetic lethal scenario, leading to mitotic catastrophe, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[5][8] This selective dependency provides a therapeutic window for targeting cancer cells with minimal toxicity to normal tissues.[5]

This compound: A Potent and Selective Inhibitor

This compound (also known as Compound 134 or VLS-1488) is an orally bioavailable small molecule that potently and selectively inhibits the microtubule-dependent ATPase activity of KIF18A.[10][11][12] By binding to KIF18A, this compound prevents the motor protein from carrying out its essential functions in chromosome alignment, leading to mitotic arrest and cell death in sensitive cancer cell lines.[8][13]

Quantitative Preclinical Data for KIF18A Inhibitors

The preclinical activity of this compound and other representative KIF18A inhibitors has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of KIF18A Inhibitors

| Compound | Assay | Target/Cell Line | IC50 (nM) | Reference |

| This compound | ATPase Activity | KIF18A | 16 | [10][11] |

| Cell Viability | JIMT-1 (Breast Cancer) | 4.0 | [10] | |

| Cell Viability | HCC-15 (Breast Cancer) | 5.1 | [10] | |

| Cell Viability | NIH-OVCAR3 (Ovarian Cancer) | 5.1 | [10] | |

| ATX020 | ATPase Activity | KIF18A | 14.5 | [14] |

| Anti-proliferative | OVCAR-3 (Ovarian Cancer) | 53.3 | [14] | |

| Anti-proliferative | OVCAR-8 (Ovarian Cancer) | 534 | [14] | |

| VLS-1272 | ATPase Activity | KIF18A | 41 | [15] |

| AM-9022 | Cell Growth | JIMT-1 (Breast Cancer) | - | [16] |

Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models

| Compound | Cancer Type | Model | Dosing | Tumor Growth Inhibition (TGI) / Effect | Reference |

| This compound | Breast Cancer | HCC15 Xenograft | 10 mg/kg, p.o. | 61 ± 10% TGI | [10] |

| 30 mg/kg, p.o. | 89 ± 7% TGI | [10] | |||

| 60 mg/kg, p.o. | 94 ± 5% TGI | [10] | |||

| This compound | Ovarian Cancer | OVCAR3 Xenograft | >30 mg/kg, p.o. | >100% TGI (Complete Inhibition) | [10] |

| ATX020 | Ovarian Cancer | OVCAR-3 Xenograft | 100 mg/kg/day | Significant tumor regression | [14] |

| AM-9022 | Breast Cancer | JIMT-1 Xenograft | 30 mg/kg/day | Tumor growth inhibition (16% regression) | [16] |

| 100 mg/kg/day | Tumor growth inhibition (94% regression) | [16] | |||

| AM-9022 | Breast Cancer (PDX) | CTG-0017 (TNBC) | - | 83% Tumor Regression | [16] |

| AM-9022 | Breast Cancer (PDX) | CTG-0437 (TNBC) | - | 101% TGI | [16] |

Visualizing the Mechanism and Pathways

Signaling Pathways and Experimental Workflows

References

- 1. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]

- 2. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. volastratx.com [volastratx.com]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 15. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]